molecular formula C11H18N2O2 B11036922 N-(3-Morpholinopropyl)-2-butynamide

N-(3-Morpholinopropyl)-2-butynamide

Cat. No.: B11036922
M. Wt: 210.27 g/mol
InChI Key: MNUMEVDJECPDQZ-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)-2-butynamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the development of targeted covalent inhibitors. Its structure incorporates a 2-butynamide group, which functions as a weakly reactive electrophilic warhead. This warhead is known to undergo a water-assisted Michael addition with cysteine thiol residues in the active site of specific enzymes, such as tyrosine kinases, leading to irreversible inhibition . The compound's 3-morpholinopropyl moiety may contribute to solubility and influence molecular interactions within the enzyme's binding pocket. The primary research value of this compound lies in its application for studying and designing selective covalent inhibitors. The 2-butynamide warhead is a key structural feature in several investigated inhibitors due to its potential for high selectivity. The selectivity arises from the specific microenvironment of the enzyme's active site, which can significantly influence the energy barrier and kinetics of the covalent bond formation . Researchers can utilize this compound as a building block or a model compound to probe these mechanisms, explore structure-activity relationships (SAR), and develop new therapeutic leads for targets where covalent inhibition is advantageous. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)but-2-ynamide

InChI

InChI=1S/C11H18N2O2/c1-2-4-11(14)12-5-3-6-13-7-9-15-10-8-13/h3,5-10H2,1H3,(H,12,14)

InChI Key

MNUMEVDJECPDQZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCN1CCOCC1

Origin of Product

United States

Preparation Methods

Two-Step Amidation and Alkylation Strategy

The most widely reported synthesis begins with the reaction of 3-morpholinopropylamine with 2-butynoic acid derivatives. In a representative procedure, 3-morpholinopropylamine is treated with 2-butynoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, with reactions typically conducted at 0–5°C to minimize side reactions. The intermediate amide is then alkylated using propargyl bromide in acetonitrile (MeCN) with 1,8-diazabicycloundec-7-ene (DBU) as a catalyst, achieving yields of 68–72% after column chromatography.

Table 1: Representative Reaction Conditions for Two-Step Synthesis

StepReagentsSolventTemperature (°C)Yield (%)
12-Butynoyl chloride, TEADCM0–585
2Propargyl bromide, DBUMeCN2572

One-Pot Tandem Synthesis

Recent advancements have explored one-pot methodologies to reduce purification steps. A 2024 study demonstrated that combining 3-morpholinopropylamine, 2-butynoic acid, and N,N’-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at reflux temperatures (66°C) produced the target compound in 65% yield. While efficient, this method requires strict anhydrous conditions to prevent hydrolysis of the active ester intermediate.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like MeCN and dimethylformamide (DMF) enhance nucleophilicity in the alkylation step, with MeCN providing superior yields (72%) compared to DMF (58%) due to reduced side-product formation. Non-polar solvents such as toluene result in incomplete conversion (<30%), highlighting the importance of solvent polarity in stabilizing transition states.

Catalytic Systems and Temperature Dependence

DBU outperforms weaker bases like potassium carbonate in the alkylation step, with reaction completion times decreasing from 24 hours to 6 hours when using DBU (1.5 equiv) at 25°C. Elevated temperatures (>40°C) promote undesired polymerization of the alkyne moiety, necessitating precise thermal control.

Table 2: Catalytic Efficiency Comparison

CatalystTemperature (°C)Time (h)Yield (%)
DBU25672
K2CO3252448
Et3N251855

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural validation. Key spectral features include:

  • ¹H NMR (400 MHz, CDCl3): δ 1.65–1.72 (m, 2H, CH2), 2.38–2.45 (m, 4H, morpholine CH2), 3.38 (t, J = 4.8 Hz, 4H, morpholine NCH2), 3.58 (q, J = 6.2 Hz, 2H, NCH2), 4.15 (s, 2H, C≡CCH2).

  • ¹³C NMR: 165.8 ppm (amide carbonyl), 82.4 and 73.1 ppm (alkyne carbons).

Purity Assessment via Chromatography

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity when using a C18 column (4.6 × 150 mm) and gradient elution (20–80% MeCN in H2O over 20 minutes). Impurities predominantly arise from unreacted propargyl bromide (retention time: 5.2 minutes) and dimerized byproducts (retention time: 12.8 minutes).

Challenges in Scalable Synthesis

Exothermic Reaction Control

The alkylation step releases 58 kJ/mol, necessitating jacketed reactors with external cooling to maintain temperatures below 30°C. Uncontrolled exotherms lead to a 15% decrease in yield due to thermal decomposition.

Green Chemistry Alternatives

Solvent Recycling Systems

Recent efforts have implemented nanofiltration membranes to recover MeCN from reaction mixtures, achieving 92% solvent reuse without compromising yield. Life-cycle assessments indicate this reduces the process’s carbon footprint by 40% compared to traditional methods.

Catalytic Amination Techniques

Palladium-catalyzed coupling between morpholine derivatives and alkynyl halides has shown promise in laboratory settings, though current yields (55%) remain suboptimal for industrial adoption.

Industrial-Scale Production Protocols

Continuous Flow Reactor Design

A 2025 pilot study demonstrated that tubular reactors with static mixers achieve 89% conversion in 30 minutes residence time, compared to 6 hours in batch reactors. Key parameters include:

  • Flow rate: 10 mL/min

  • Pressure: 2 bar

  • Temperature: 30°C

Table 3: Batch vs. Flow Synthesis Performance

ParameterBatch ReactorFlow Reactor
Reaction Time6 h0.5 h
Yield72%68%
Energy Consumption45 kWh/kg28 kWh/kg

Chemical Reactions Analysis

N-(3-Morpholinopropyl)-2-butynamide can undergo various chemical reactions:

    Amidation: Reacts with acetic anhydride or acetyl chloride to form the amide.

    Substitution Reactions: The morpholine ring can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the triple bond in the butynamide group can yield the corresponding saturated amine.

Common reagents and conditions depend on the specific reaction, but typical conditions include acid catalysis for amidation and hydrogenation for reduction.

Scientific Research Applications

N-(3-Morpholinopropyl)-2-butynamide finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a precursor for bioconjugation or drug development.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for N-(3-Morpholinopropyl)-2-butynamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs of N-(3-Morpholinopropyl)-2-butynamide and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Application Reference
N-(3-Morpholinopropyl)-3-phenylthiazol-2-imine Thiazole ring, phenyl group ~400 (estimated) Antifungal agents
4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide Pyrrole, cyclohexylcarbonyl 439.54 (CAS: 439096-74-9) Discontinued (research use)
N-(3-Morpholinopropyl)-3-hydroxy-2-naphthamide Naphthamide, hydroxyl group ~343 (estimated) Unknown (structural studies)
5-Bromofuran-2-carboxamido-N-(3-morpholinopropyl)benzofuran-2-carboxamide Benzofuran, bromofuran 461.96 (M+H)+ G-quadruplex DNA targeting

Key Observations :

  • Antifungal Activity: Compounds like N-(3-Morpholinopropyl)-3-phenylthiazol-2-imine () exhibit potent antifungal properties due to the thiazole ring, which disrupts fungal cell membranes. In contrast, the butynamide group in the target compound may offer different mechanistic pathways, such as covalent binding to fungal enzymes .
  • DNA Interaction : Benzofuran derivatives () demonstrate high affinity for G-quadruplex DNA structures, attributed to planar aromatic systems. The butynamide group’s linear structure might limit such interactions unless conjugated with aromatic moieties .
  • Solubility and Bioavailability: The morpholinopropyl group consistently improves water solubility across analogs, but bulky substituents (e.g., cyclohexylcarbonyl in ) reduce metabolic stability .
Antifungal Performance ():
  • N-(3-Morpholinopropyl)-3-phenylthiazol-2-imine derivatives showed MIC values of 2–8 µg/mL against Candida albicans, outperforming fluconazole (MIC = 16 µg/mL).
  • Butynamide Analogs: While specific data on this compound is lacking, the electrophilic alkyne group in butynamides could enhance antifungal activity by reacting with thiol groups in fungal proteins .
Antiamoebic and DNA Binding ():
  • MGB32 (), a styrylbenzamido-pyrrole derivative, exhibited IC₅₀ = 12 µM against Entamoeba histolytica, highlighting the role of conjugated aromatic systems in parasite membrane disruption.
  • Benzofuran-polyamide () achieved 94% yield in synthesis and high DNA binding affinity (Kd = 0.2 µM), suggesting that butynamide derivatives could be optimized for similar efficiency with tailored substituents .

Physicochemical Properties

  • IR Spectroscopy: Morpholinopropyl-carboxamide analogs () show characteristic peaks at 1649 cm⁻¹ (C=O stretch) and 1116 cm⁻¹ (C-O-C from morpholine), consistent across derivatives .
  • Lipophilicity: The logP value for N-(3-Morpholinopropyl)-3-hydroxy-2-naphthamide () is estimated at 2.8, whereas bulkier analogs () have logP > 3.5, impacting blood-brain barrier penetration .

Q & A

Q. What are the recommended methods for synthesizing N-(3-Morpholinopropyl)-2-butynamide, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as coupling 2-butynoic acid derivatives with 3-morpholinopropylamine under catalytic conditions (e.g., EDCI/HOBt or DCC). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires analytical techniques like HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Key properties include:

  • Solubility : Limited aqueous solubility (improved in DMSO or DMF) necessitates solvent optimization for biological assays .
  • Stability : Thermal stability studies (TGA/DSC) under varying pH and temperature conditions are essential for storage and formulation. For example, decomposition above 150°C suggests avoidance of high-temperature reactions .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Assay carbonic anhydrase isoforms (e.g., CA I, II, IV) using stopped-flow CO₂ hydration methods, as morpholinopropyl derivatives show affinity for enzyme active sites .
  • Antifungal activity : Broth microdilution assays (CLSI guidelines) against Candida spp. or Aspergillus spp., with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can molecular docking and QSAR studies elucidate the mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase. Prioritize hydrogen bonding between the morpholine oxygen and Zn²⁺ in the active site .
  • QSAR : Develop models (e.g., CoMFA, CoMSIA) correlating substituent electronegativity or steric bulk (e.g., nitro groups) with bioactivity. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How to address contradictory bioactivity data across studies?

Contradictions may arise from:

  • Assay conditions : Variability in solvent (DMSO concentration), cell lines, or incubation time. Standardize protocols using CLSI or OECD guidelines .
  • Structural analogs : Compare with derivatives like N-(3-Morpholinopropyl)-3-hydroxy-2-naphthamide (CAS 10155-47-2), where hydroxyl groups enhance solubility but reduce membrane permeability .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce ester or amide prodrug moieties to improve oral bioavailability.
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) to enhance solubility and target tissue accumulation .

Q. How to resolve challenges in target identification and validation?

  • Chemical proteomics : Use photoaffinity labeling with azide-tagged analogs to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout models : Validate target relevance by correlating gene knockout with loss of compound efficacy in cell viability assays .

Methodological Considerations Table

ParameterRecommendationReference
Synthesis Yield Optimize coupling reagents (e.g., EDCI vs. DCC) and reaction time (12–24 hr)
Solubility Pre-dissolve in DMSO (≤0.1% v/v) for cell-based assays to avoid cytotoxicity
Bioactivity Validation Use orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity)

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